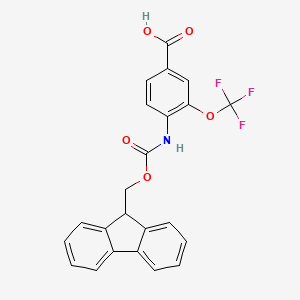
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the benzoic acid derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used .
Aplicaciones Científicas De Investigación
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and physical properties. Similar compounds include:
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (9H-Fluoren-9-yl)methoxycarbonyl D-Ala-NH2 .
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C23H16F3NO5 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C23H16F3NO5/c24-23(25,26)32-20-11-13(21(28)29)9-10-19(20)27-22(30)31-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,27,30)(H,28,29) |
Clave InChI |
CLHZLWUJUWQACD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


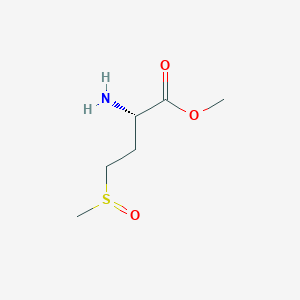
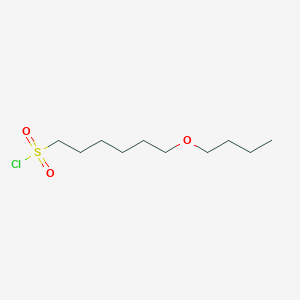
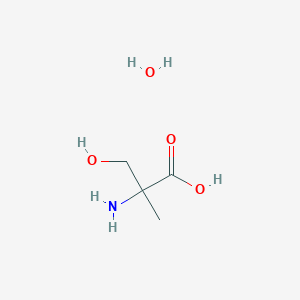
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)
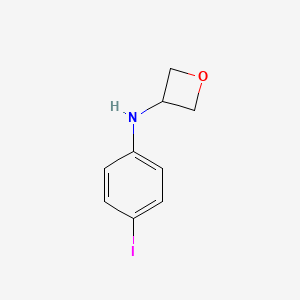
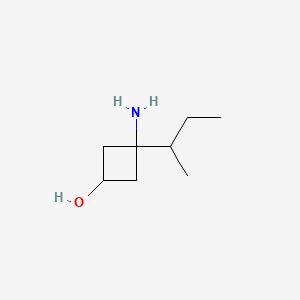
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
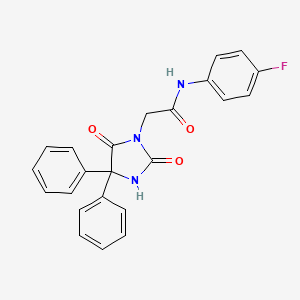
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
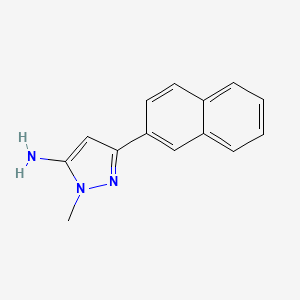
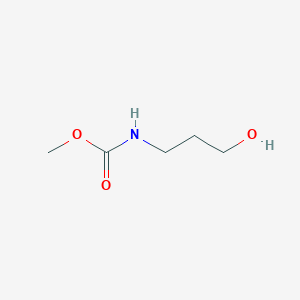
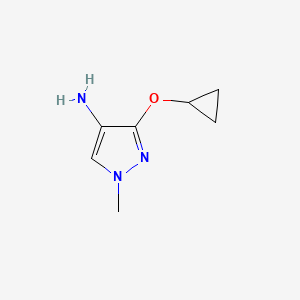
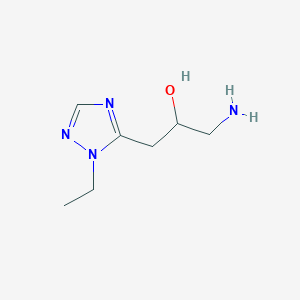
![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)
